![molecular formula C24H16N6O B14222190 4,6-Di([2,2'-bipyridin]-6-yl)pyrimidin-2(1H)-one CAS No. 627541-05-3](/img/structure/B14222190.png)
4,6-Di([2,2'-bipyridin]-6-yl)pyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Di([2,2’-bipyridin]-6-yl)pyrimidin-2(1H)-one is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, materials science, and coordination chemistry. This particular compound is characterized by the presence of two bipyridine moieties attached to a pyrimidinone core, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di([2,2’-bipyridin]-6-yl)pyrimidin-2(1H)-one typically involves multi-step organic synthesis. One common method includes the condensation of 2,2’-bipyridine with a suitable pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the use of Lewis acids or bases can facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4,6-Di([2,2’-bipyridin]-6-yl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine moieties can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction could produce reduced forms with altered functional groups.
科学的研究の応用
4,6-Di([2,2’-bipyridin]-6-yl)pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用機序
The mechanism of action of 4,6-Di([2,2’-bipyridin]-6-yl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
4,6-Diphenyl-2,2’-bipyridine: Another bipyridine derivative with phenyl groups, used in similar applications.
Pyrido[2,3-d]pyrimidines: A class of compounds with similar structural features and applications in medicinal chemistry.
Uniqueness
4,6-Di([2,2’-bipyridin]-6-yl)pyrimidin-2(1H)-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its potential bioactivity make it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
627541-05-3 |
|---|---|
分子式 |
C24H16N6O |
分子量 |
404.4 g/mol |
IUPAC名 |
4,6-bis(6-pyridin-2-ylpyridin-2-yl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C24H16N6O/c31-24-29-22(20-11-5-9-18(27-20)16-7-1-3-13-25-16)15-23(30-24)21-12-6-10-19(28-21)17-8-2-4-14-26-17/h1-15H,(H,29,30,31) |
InChIキー |
QRPNONXEGXWBRV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC(=NC(=O)N3)C4=CC=CC(=N4)C5=CC=CC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


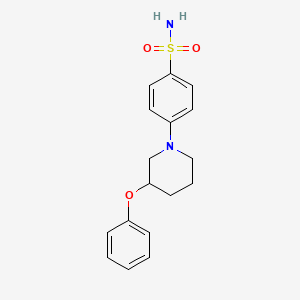
![1-[Phenyl(pyrrolidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14222130.png)
![16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide](/img/structure/B14222132.png)
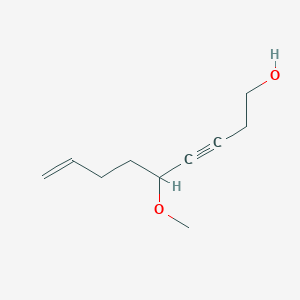


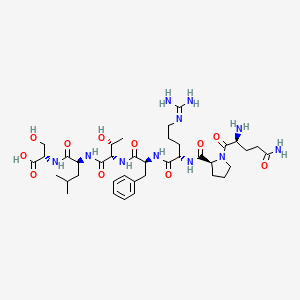

![Carbamic acid, [1-(aminothioxomethyl)cyclopropyl]-, phenylmethyl ester](/img/structure/B14222160.png)
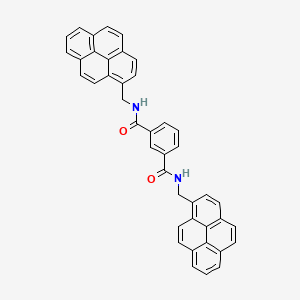
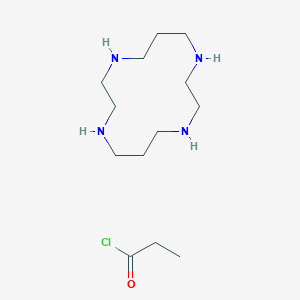
![Cyclopentanone, 2-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]-, (2S)-](/img/structure/B14222172.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-quinoxalinyl)-](/img/structure/B14222180.png)

